Werner syndrome RecQ helicase-IN-2 is a small molecule inhibitor targeting the Werner syndrome ATP-dependent helicase, which is encoded by the WRN gene in humans. This enzyme plays a crucial role in DNA metabolism, including replication, repair, and transcription. Deficiencies in the WRN protein lead to Werner syndrome, characterized by premature aging and increased cancer predisposition. The compound Werner syndrome RecQ helicase-IN-2 is classified as a selective inhibitor of this helicase, making it a significant focus in research aimed at understanding and potentially mitigating the effects of Werner syndrome and related conditions.
The Werner syndrome RecQ helicase-IN-2 is cataloged under the chemical identifier C32H34F3N9O5 in databases such as PubChem . It falls under the category of small molecule inhibitors specifically designed to interact with helicases. This classification highlights its potential therapeutic applications in modulating DNA repair processes and cellular aging mechanisms.
The synthesis of Werner syndrome RecQ helicase-IN-2 involves several organic chemistry techniques, including:
Detailed procedural steps are often proprietary, but they generally follow established protocols for synthesizing complex organic molecules.
The molecular structure of Werner syndrome RecQ helicase-IN-2 reveals a complex arrangement of functional groups that facilitate its interaction with the WRN protein. The compound consists of:
Data regarding its three-dimensional conformation can be obtained through X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which elucidate how the molecule fits into the enzyme's binding pocket.
Werner syndrome RecQ helicase-IN-2 primarily functions through competitive inhibition of the WRN helicase activity. The specific reactions include:
These reactions highlight its potential as a therapeutic agent by modulating DNA repair pathways.
The mechanism of action for Werner syndrome RecQ helicase-IN-2 involves:
Quantitative data from assays measuring DNA unwinding rates in the presence of the inhibitor provide insights into its efficacy.
Werner syndrome RecQ helicase-IN-2 exhibits several notable physical and chemical properties:
Characterization studies involving differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can provide additional insights into its thermal stability.
Werner syndrome RecQ helicase-IN-2 has several potential applications in scientific research:
Werner syndrome RecQ helicase (WRN) is a multifunctional nuclear enzyme encoded by the WRN gene on chromosome 8p12. It belongs to the conserved RecQ helicase family, which includes five human members (RECQL1, BLM, WRN, RECQL4, RECQL5) with specialized roles in genome maintenance [4] [9]. WRN uniquely possesses dual enzymatic activities: a 3'→5' ATP-dependent helicase domain that unwinds DNA secondary structures (e.g., G-quadruplexes, Holliday junctions), and a 3'→5' exonuclease domain that degrades DNA during repair [4] [9]. These activities enable WRN to process complex DNA intermediates arising during:
WRN’s oligomeric state dynamically shifts between monomers (during DNA unwinding) and tetramers (when DNA-bound), allowing functional versatility [4]. Post-translational modifications regulate its activities: phosphorylation by DNA-PK or ATM inhibits helicase/exonuclease functions, while acetylation by p300 stimulates them [9].
Table 1: Functional Domains of WRN Protein
Domain | Function | Key Interactions |
---|---|---|
Exonuclease (N-terminal) | Degrades DNA with 3'→5' polarity; processes replication/repair intermediates | p53, PCNA, RPA |
Helicase (Central) | Unwinds DNA/RNA hybrids, G-quadruplexes; ATP-dependent | Ku70/80, DNA-PKcs, FEN1 |
RQC Domain | Mediates protein-protein interactions; stabilizes DNA binding | BLM, RAD51, PARP1 |
HRDC Domain | Recognizes DNA structures; enhances substrate specificity | Holliday junctions, forked DNA |
Nuclear Localization Signal (C-terminal) | Facilitates nuclear import | Importin α/β |
Biallelic mutations in WRN cause Werner syndrome (WS), an autosomal recessive progeroid disorder characterized by accelerated aging and cancer predisposition. Over 20 pathogenic variants (e.g., truncations, splice-site mutations) result in loss of nuclear WRN function [2] [6]. Clinical manifestations emerge post-pubertally and include:
WS cells exhibit genomic instability hallmarks: chromosomal translocations, variegated translocation mosaicism, and telomere fusions [5] [8]. This arises from defective resolution of replication stress and dysregulated DNA repair pathway choice. For example, WRN deficiency shifts double-strand break repair from classical NHEJ (c-NHEJ) to error-prone alternative NHEJ (alt-NHEJ), increasing large deletions [5] [8].
In sporadic cancers, WRN is frequently epigenetically silenced via promoter hypermethylation rather than mutation [4] [6]. Hypermethylation occurs in 37.9% of colorectal, 37.5% of non-small cell lung, and 25% of gastric cancers, reducing WRN expression and compromising DNA repair fidelity [4] [6]. This creates a context-dependent cancer vulnerability: While WRN loss promotes tumorigenesis in normal cells, its absence in established MSI-H cancers is synthetically lethal.
Table 2: Age-Related Pathologies in Werner Syndrome vs. Normal Aging
Pathology | Onset in Werner Syndrome | Onset in Normal Aging | Molecular Basis in WS |
---|---|---|---|
Cataracts | 20s–30s | 60s–80s | Oxidative DNA damage accumulation in lens epithelial cells |
Type II Diabetes | 30s–40s | 50s–70s | Impaired β-cell regeneration; insulin resistance |
Osteoporosis | 30s–40s | 60s–80s | Defective osteoblast proliferation; enhanced senescence |
Atherosclerosis | 30s–40s | 60s–80s | Vascular smooth muscle cell senescence; elevated PAI-1 levels |
Soft Tissue Sarcomas | 40s–50s | 60s+ | Accumulated replication-associated DNA damage |
Microsatellite instability-high (MSI-H) tumors account for 15% of sporadic colorectal, 20–30% of endometrial, and 15–20% of gastric cancers [3] [10]. They arise from deficient mismatch repair (dMMR) due to:
dMMR causes hypermutation (>40 mutations/Mb) and frameshift mutations at microsatellites—tandem repeats vulnerable to replication slippage [3] [10]. These repeats form secondary DNA structures (e.g., hairpins, G-quadruplexes) that stall replication forks. WRN is recruited to resolve these structures via its helicase activity [3] [7].
In 2019, a landmark study identified WRN as a synthetic lethal target in MSI-H cancers [3]. Depleting WRN in dMMR cell lines induced:
Table 3: Efficacy of WRN Inhibition in MSI-H vs. MSS Cancer Models
Cell Line | Cancer Type | MSI Status | WRN Depletion Viability Loss | Key Molecular Phenotypes |
---|---|---|---|---|
HCT 116 | Colorectal | MSI-H | >80% reduction | γH2AX foci ↑; RAD51 foci ↑; chromosome bridges |
RKO | Colorectal | MSI-H | >75% reduction | ATM activation; DNA-PKcs pS2056 foci ↑ |
SNU-C4 | Gastric | MSI-H | >70% reduction | G2/M arrest; caspase-3 cleavage |
HEC-265 | Endometrial | MSI-H | >65% reduction | Micronuclei formation; mitotic catastrophe |
SK-CO-1 | Colorectal | MSS | No significant effect | Baseline DNA damage unchanged |
CaCo-2 | Colorectal | MSS | No significant effect | Normal cell cycle progression |
Mechanistically, WRN helicase activity—not exonuclease—is critical for MSI-H survival. ATP-binding-deficient WRN mutants fail to rescue viability in knockout models [3]. This dependency arises because:
Table 4: Profile of Werner Syndrome RecQ Helicase-IN-2
Property | Value | Method/Reference |
---|---|---|
CAS Number | 2869954-51-6 | Chemical identifier [1] |
Molecular Formula | C~32~H~34~F~3~N~9~O~5~ | High-resolution mass spectrometry [1] |
Molecular Weight | 681.68 g/mol | Calculated from formula [1] |
Biological Target | WRN ATPase domain | Biochemical assay [1] |
IC~50~ (WRN ATPase) | 100 nM | In vitro kinase assay [1] |
Solubility | 10 mM in DMSO | Manufacturer specifications [1] |
Purity | >98% (HPLC) | Quality control [1] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1